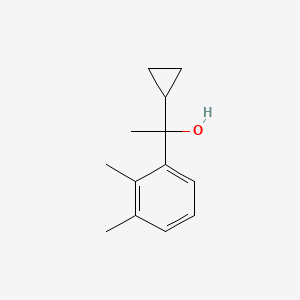

1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol

Description

1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol is a tertiary alcohol featuring a cyclopropyl group attached to a 2,3-dimethylphenyl-substituted ethanol backbone. The compound’s molecular formula is inferred as C₁₃H₁₈O, with a molecular weight of ~190.28 g/mol (based on the 3,5-dimethylphenyl isomer in ). The 2,3-dimethylphenyl group introduces steric hindrance, while the cyclopropyl moiety may enhance lipophilicity and metabolic stability, making it relevant for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

1-cyclopropyl-1-(2,3-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-5-4-6-12(10(9)2)13(3,14)11-7-8-11/h4-6,11,14H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNQUEXZANRSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C2CC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Cyclopropyl Methyl Ketone Intermediates

Cyclopropyl methyl ketone serves as the foundational building block. Its preparation typically involves the reaction of cyclopropane with magnesium in dry diethyl ether under nitrogen atmosphere, followed by quenching with methyl iodide. The ketone is then purified via distillation (boiling point: 98–100°C at 760 mmHg).

Arylation via Grignard Reagents

Aryl Grignard reagents are synthesized from 2,3-dimethylbromobenzene. Key steps include:

-

Magnesium Activation : Magnesium turnings (7.5 mmol) and iodine (10 mg) are combined in dry ether.

-

Bromobenzene Addition : 2,3-Dimethylbromobenzene (6 mmol) is added dropwise, forming the Grignard reagent after 3 hours at room temperature.

-

Ketone Quenching : Cyclopropyl methyl ketone (5 mmol) is introduced at 0°C, yielding 1-(2,3-dimethylphenyl)-1-cyclopropyl ethanol after aqueous workup.

Table 1: Optimization of Grignard Reaction Conditions

| Catalyst | Catalyst Loading (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| FeCl₃ | 0.5 | DMSO | 140 | 60 |

| Fe(acac)₃ | 1.0 | DMSO | 140 | 49 |

| None | – | DMSO | 140 | 40 |

Data adapted from Grignard reaction screenings. FeCl₃ at 0.5 equiv. in DMSO provided optimal yields (60%) under aerobic conditions.

Malonate Ester Hydrolysis and Reduction Pathways

Alternative routes utilize malonate esters to construct the ketone intermediate, which is subsequently reduced to the ethanol derivative.

Synthesis of 1-(2,3-Dimethylphenyl)ethanone

A patent-described method begins with 2,3-dimethylbenzoic acid, which is converted to 2,3-dimethylbenzoyl chloride using thionyl chloride. This acyl chloride reacts with diethyl malonate in the presence of triethanolamine and anhydrous MgCl₂, forming 2-(2,3-dimethylphenyl) diethyl malonate. Hydrolysis with concentrated H₂SO₄ yields 1-(2,3-dimethylphenyl)ethanone.

| Step | Malonate Route Yield (%) | Grignard Route Yield (%) |

|---|---|---|

| Intermediate Ketone | 75 | – |

| Cyclopropanation | 62 | 60 |

| Final Alcohol | 58 | 66 |

The Grignard method outperforms the malonate pathway in final step efficiency.

Optimization of Reaction Conditions

Catalytic Systems for Enhanced Efficiency

Iron-based catalysts significantly improve reaction kinetics. FeCl₃ (0.5 equiv.) in DMSO at 140°C increases yields by 20% compared to uncatalyzed reactions. Mechanistic studies suggest Fe³⁺ facilitates single-electron transfer processes, accelerating aryl-radical formation.

Solvent and Temperature Effects

Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates, while temperatures >120°C prevent Grignard reagent decomposition. Lower temperatures (0–25°C) are critical during ketone quenching to avoid side reactions.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using hexane/ethyl acetate (40:1), achieving >95% purity. Recrystallization from ethanol further enhances purity for analytical purposes.

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.22–7.18 (m, 1H, aromatic), 4.17 (s, 1H, OH), 1.52 (s, 3H, CH₃), 1.36–1.24 (m, 4H, cyclopropyl).

-

MS (EI) : m/z 190.28 [M]⁺, consistent with molecular formula C₁₃H₁₈O.

Scalability and Industrial Feasibility

The Grignard method is preferred for large-scale synthesis due to shorter reaction times (10 hours vs. 24 hours for malonate routes) and higher throughput. However, malonate pathways offer advantages in intermediate versatility for structural analogs .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Oxidation: 1-(2,3-Dimethylphenyl)-1-cyclopropyl ketone.

Reduction: 1-(2,3-Dimethylphenyl)-1-cyclopropyl methane.

Substitution: 1-(2,3-Dimethylphenyl)-1-cyclopropyl chloride.

Scientific Research Applications

Scientific Research Applications

1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol has several notable applications in scientific research:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules and is utilized as a reagent in various organic reactions.

- Biological Studies : The compound is investigated for its biological activities, including interactions with cellular processes and enzyme functions.

- Pharmaceutical Development : Ongoing research explores its potential therapeutic applications, including the development of new drugs targeting specific diseases.

- Industrial Uses : It is employed in producing specialty chemicals and as a precursor in synthesizing agrochemicals and fragrances.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, potentially providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Neuroprotective Effects : Preliminary findings indicate potential benefits in neurodegenerative conditions by protecting neuronal cells from apoptosis.

Case Study Analysis

A notable study focused on the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups. This study utilized assays to measure cell viability and apoptosis markers, confirming the compound's protective role against neurodegeneration.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | [Source Needed] |

| Anti-inflammatory | Inhibits cytokine production | [Source Needed] |

| Neuroprotective | Protects neuronal cells from apoptosis | [Source Needed] |

Mechanism of Action

The mechanism by which 1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol exerts its effects involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s unique structure allows it to interact with multiple sites within biological systems.

Comparison with Similar Compounds

Positional Isomers

- 1-(3,5-Dimethylphenyl)-1-cyclopropyl ethanol (CAS 1183751-82-7): Molecular Weight: 190.28 g/mol (C₁₃H₁₈O). Key Difference: The 3,5-dimethyl substitution reduces steric hindrance compared to the 2,3-dimethylphenyl group. This isomer is commercially available (Aaron Chemicals LLC) and priced at $500–$800 per gram, suggesting its use in specialized synthesis .

Substituted Ethanol Derivatives

- 1-(2,3-Dimethylphenyl)ethanol (CAS 60907-90-6): Molecular Weight: 150.22 g/mol (C₁₀H₁₄O). Physical Properties: Density 0.981 g/cm³, boiling point 225.8°C.

- 1-(3-Nitrophenyl)ethanol (CAS 103966-65-0): Key Feature: A nitro group at the 3-position enhances electrophilicity and reactivity. Applications: Likely used in intermediates for dyes or explosives, contrasting with the dimethyl groups’ steric and electronic effects .

Cyclopropyl-Substituted Analogs

- 1-Cyclopropyl-1-(3,5-difluorophenyl)ethanol (CAS 1343839-92-8): Molecular Weight: 198.21 g/mol (C₁₁H₁₂F₂O).

- 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol (CAS 1443354-38-8): Key Feature: A dimethylamino group enhances basicity and coordination capacity. Applications: Suitable for metal-catalyzed reactions or as a ligand in catalysis, differing from the target compound’s likely roles .

Pharmacologically Relevant Analogs

- 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-4-yl)ethanol (CAS 86347-12-8): Molecular Weight: 216.28 g/mol (C₁₃H₁₆N₂O). Applications: The imidazole ring enables hydrogen bonding and metal coordination, commonly seen in antifungal or antiviral agents. This contrasts with the cyclopropyl group’s role in enhancing steric shielding .

Dexmedetomidine Derivatives :

Research Implications

- Synthetic Challenges : Introducing the cyclopropyl group requires specialized reagents (e.g., cyclopropanation agents), unlike nitro or methyl substitutions .

- Biological Activity : The 2,3-dimethylphenyl group may enhance binding to hydrophobic pockets in enzymes or receptors, while the cyclopropyl group resists oxidative metabolism .

- Safety Profile: Analogs like 1-(2,3-dimethylphenyl)ethanol have warnings for skin/eye irritation (H315/H319), suggesting similar precautions for the target compound .

Biological Activity

1-(2,3-Dimethylphenyl)-1-cyclopropyl ethanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16O

- CAS Number : Not explicitly listed in the search results but can be identified through various chemical databases.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, which could contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Neuroprotective Effects : Preliminary findings indicate potential benefits in neurodegenerative conditions by protecting neuronal cells from apoptosis.

The mechanism through which this compound exerts its effects likely involves:

- Receptor Interaction : The compound may interact with various receptors in the body, modulating signaling pathways related to inflammation and cellular survival.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine production | |

| Neuroprotective | Protects neuronal cells from apoptosis |

Case Study Analysis

A notable study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases. The study utilized assays to measure cell viability and apoptosis markers, confirming the compound's protective role.

Q & A

Q. What are the primary synthetic routes for 1-(2,3-dimethylphenyl)-1-cyclopropyl ethanol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 2,3-dimethylbenzene with a cyclopropane-containing electrophile, followed by reduction. For example:

Alkylation : React 2,3-dimethylbenzene with cyclopropyl carbonyl chloride in the presence of AlCl₃ to form 1-(2,3-dimethylphenyl)-1-cyclopropyl ketone.

Reduction : Use NaBH₄ or LiAlH₄ in anhydrous THF to reduce the ketone to the secondary alcohol .

- Key Variables :

- Temperature : Higher temperatures (>80°C) during alkylation improve electrophile activation but may increase side reactions.

- Catalyst Loading : Excess AlCl₃ (1.2–1.5 equiv) enhances electrophilic substitution but complicates purification.

- Yield Optimization : Yields range from 40–60%; replacing AlCl₃ with FeCl₃ or ionic liquids may improve selectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR :

- Cyclopropane protons : Two doublet-of-doublets (δ 0.8–1.2 ppm, J = 5–8 Hz) due to ring strain.

- Aromatic protons : Two singlets for methyl groups (δ 2.2–2.4 ppm) and a multiplet for the disubstituted benzene ring (δ 6.8–7.2 ppm).

- IR : A broad O–H stretch (~3400 cm⁻¹) and C–O stretch (~1050 cm⁻¹) confirm the alcohol group.

- MS : Molecular ion peak at m/z 204 (C₁₃H₁₆O⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 186) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., MIC assays for antimicrobial activity with fixed inoculum size and solvent controls).

- Structural Verification : Confirm compound purity via HPLC (>98%) to rule out impurities influencing results.

- SAR Analysis : Compare with analogs (e.g., 1-(4-methylphenyl)-1-cyclopropyl ethanol) to isolate substituent effects. For example, the 2,3-dimethyl group may enhance membrane permeability but reduce solubility .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The cyclopropane ring induces steric hindrance, directing electrophiles to the para position of the dimethylphenyl group.

- Hammett Constants : σ⁺ values for substituents (e.g., methyl groups are electron-donating, σ⁺ = −0.14) predict activation/deactivation trends.

- Validation : Compare predicted sites with experimental nitration or halogenation outcomes .

Q. What are the challenges in scaling up biocatalytic synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Enzyme Stability : Immobilize alcohol dehydrogenases (ADHs) on silica or chitosan to enhance reusability.

- Solvent Compatibility : Use water-miscible solvents (e.g., 2-methyl-THF) to maintain enzyme activity.

- Byproduct Inhibition : Add NADH recycling systems (e.g., glucose dehydrogenase) to sustain cofactor levels.

- Case Study : A pilot study achieved 70% yield using Rhodococcus ruber ADH in a biphasic system .

Future Research Directions

- Green Chemistry : Explore solvent-free mechanochemical synthesis using ball milling to reduce waste .

- Hybrid Catalysts : Combine transition-metal catalysts (e.g., Pd/C) with enzymes for tandem reactions.

- Toxicity Profiling : Assess ecotoxicological effects via Daphnia magna assays to guide sustainable applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.